Chlorotris(triethylsilyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotris(triethylsilyl)silane is an organosilicon compound with the molecular formula C12H33ClSi4. It is a versatile reagent used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its ability to act as a radical reducing agent and is often employed in the protection of alcohols and the preparation of organometallic reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotris(triethylsilyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of triethylsilane with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
3(C2H5)3SiH+SiCl4→(C2H5)3Si3SiCl+3HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in the laboratory synthesis. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotris(triethylsilyl)silane undergoes various types of chemical reactions, including:
Reduction: It
Eigenschaften
CAS-Nummer |
30432-47-4 |
---|---|
Molekularformel |
C18H45ClSi4 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
chloro-tris(triethylsilyl)silane |
InChI |
InChI=1S/C18H45ClSi4/c1-10-20(11-2,12-3)23(19,21(13-4,14-5)15-6)22(16-7,17-8)18-9/h10-18H2,1-9H3 |
InChI-Schlüssel |
PWDJKBJJIRTHAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)([Si](CC)(CC)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.